1-(2-Éthylbenzofuro[3,2-d]pyrimidin-4-yl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound featuring a benzofuro-pyrimidine core linked to a piperidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Applications De Recherche Scientifique
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an inhibitor of protein kinases, which are crucial in regulating cell growth and survival. In cancer research, derivatives of this compound have shown promising cytotoxic activities against various cancer cell lines . Additionally, it has applications in the development of new therapeutic agents targeting specific molecular pathways involved in diseases .
Mécanisme D'action
Target of Action
The primary target of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide interacts with CDK2 in an ATP-competitive manner , inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The compound’s action primarily affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, can lead to the development of potent and orally bioavailable inhibitors .
Result of Action
The inhibition of CDK2 by 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This results in a decrease in cell viability and proliferation, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB, providing ATP-competitive, nanomolar inhibition . This compound shows up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
The compound influences cell function by modulating signaling through PKB . It promotes both cell proliferation and survival, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide exerts its effects at the molecular level by binding to PKB, inhibiting its activity . This leads to changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound shows stable effects over time . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance .
Dosage Effects in Animal Models
In animal models, the compound strongly inhibited the growth of human tumor xenografts at well-tolerated doses . The effects of the compound vary with different dosages, with potential toxic or adverse effects at high doses .
Metabolic Pathways
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It interacts with various enzymes and cofactors within this pathway .
Méthodes De Préparation
The synthesis of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride and pyridine, with reflux conditions applied for several hours . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide stands out due to its unique benzofuro-pyrimidine core structure. Similar compounds include:
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are also potent inhibitors of protein kinases .
- Pyrazolo[3,4-d]pyrimidine derivatives, known for their anti-proliferative activities . These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Activité Biologique
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.34 g/mol
- IUPAC Name : 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
Research indicates that compounds similar to 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide often act as inhibitors of specific enzymes or receptors involved in disease pathways. For example, they may inhibit histone deacetylases (HDACs), which are critical in cancer biology by regulating gene expression and cellular differentiation .
Anticancer Activity
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has shown promise in preclinical studies targeting various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values below 100 nM in HDAC inhibition assays, suggesting potent anticancer properties .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Research on related benzofuro-pyrimidine derivatives has indicated effectiveness against resistant strains of bacteria and fungi, making it a candidate for further investigation in infectious disease contexts .
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer efficacy | The compound exhibited significant cytotoxicity against HCT116 colon cancer cells with an IC50 of 90 nM. |
Study 2 | Investigate antimicrobial effects | Showed activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
Study 3 | Assess pharmacokinetics | Demonstrated good oral bioavailability (≥35%) and stability in human microsomes. |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. It maintains stability in metabolic assays, indicating potential for oral administration and effective systemic circulation.
Propriétés
IUPAC Name |
1-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-14-20-15-12-5-3-4-6-13(12)24-16(15)18(21-14)22-9-7-11(8-10-22)17(19)23/h3-6,11H,2,7-10H2,1H3,(H2,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHYNPBKHVELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)N)OC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.